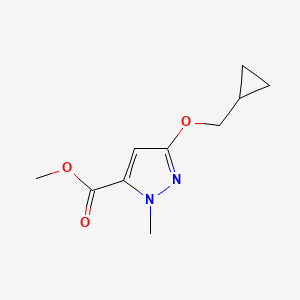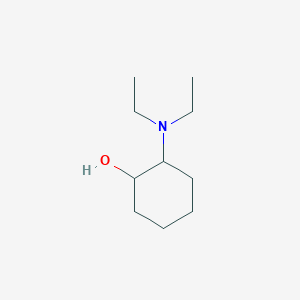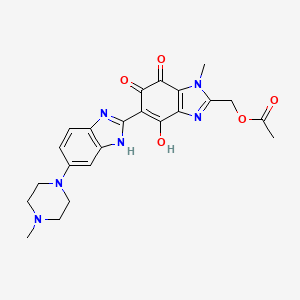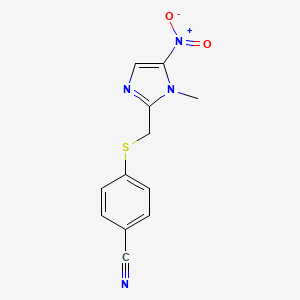
4-(1-Methyl-5-nitro-1H-imidazol-2-ylmethylsulfanyl)-benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Methyl-5-nitro-1H-imidazol-2-ylmethylsulfanyl)-benzonitrile is an organic compound that features a benzonitrile group attached to a 1-methyl-5-nitro-1H-imidazole moiety via a sulfanyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-5-nitro-1H-imidazol-2-ylmethylsulfanyl)-benzonitrile typically involves the following steps:
Formation of the Imidazole Moiety: The starting material, 1-methyl-5-nitro-1H-imidazole, is synthesized through the nitration of 1-methylimidazole.
Thioether Formation: The imidazole derivative is then reacted with a suitable thiol reagent to form the sulfanyl linkage.
Coupling with Benzonitrile: The final step involves coupling the thioether intermediate with a benzonitrile derivative under appropriate conditions, such as using a base like potassium carbonate in a polar aprotic solvent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Methyl-5-nitro-1H-imidazol-2-ylmethylsulfanyl)-benzonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The benzonitrile group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzonitrile derivatives.
Aplicaciones Científicas De Investigación
4-(1-Methyl-5-nitro-1H-imidazol-2-ylmethylsulfanyl)-benzonitrile has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting microbial infections due to the presence of the nitroimidazole moiety.
Materials Science: The compound can be explored for its electronic properties, potentially serving as a building block for organic semiconductors.
Biological Studies: Its derivatives can be used to study enzyme inhibition and other biochemical pathways.
Industrial Applications: It may be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-(1-Methyl-5-nitro-1H-imidazol-2-ylmethylsulfanyl)-benzonitrile largely depends on its application:
Antimicrobial Activity: The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage DNA and other cellular components.
Enzyme Inhibition: The compound can bind to specific enzymes, inhibiting their activity and affecting metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-5-nitro-1H-imidazole-2-methanol: Similar in structure but lacks the benzonitrile group.
2-(1-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Contains a carboxylic acid group instead of a benzonitrile group.
5-((1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy)-2-(methylsulfinyl)pyrimidine: Features a pyrimidine ring instead of a benzonitrile group.
Uniqueness
4-(1-Methyl-5-nitro-1H-imidazol-2-ylmethylsulfanyl)-benzonitrile is unique due to the combination of the nitroimidazole moiety with a benzonitrile group via a sulfanyl linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
61717-41-7 |
|---|---|
Fórmula molecular |
C12H10N4O2S |
Peso molecular |
274.30 g/mol |
Nombre IUPAC |
4-[(1-methyl-5-nitroimidazol-2-yl)methylsulfanyl]benzonitrile |
InChI |
InChI=1S/C12H10N4O2S/c1-15-11(14-7-12(15)16(17)18)8-19-10-4-2-9(6-13)3-5-10/h2-5,7H,8H2,1H3 |
Clave InChI |
QRJJJOHYJNDPRS-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CN=C1CSC2=CC=C(C=C2)C#N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12932867.png)
![2-Bromo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a][1,3]diazocine-3-carboxylic acid](/img/structure/B12932876.png)
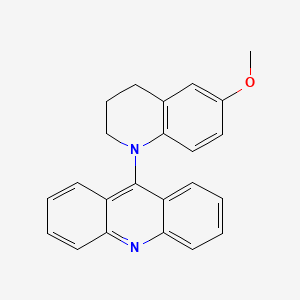

![tert-Butyl 1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B12932892.png)
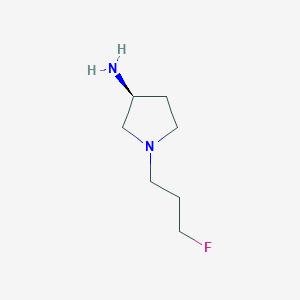
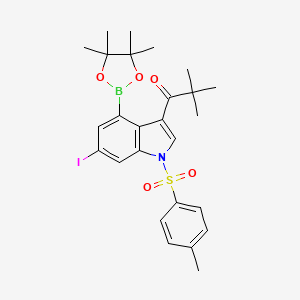


![6-Chloro-9-[(4-methylphenyl)methyl]-2-(trifluoromethyl)-9H-purine](/img/structure/B12932917.png)
